molecular formula C17H19NO3 B5747420 N-(3,4-dimethoxybenzyl)-3-methylbenzamide

N-(3,4-dimethoxybenzyl)-3-methylbenzamide

Cat. No. B5747420
M. Wt: 285.34 g/mol
InChI Key: IZEFXQHDKVDCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,4-dimethoxybenzyl)-3-methylbenzamide” is a compound that contains a benzamide group, which is a common functional group in pharmaceuticals and other biologically active compounds . The 3,4-dimethoxybenzyl part suggests that it has methoxy groups on the 3rd and 4th positions of the benzene ring, which could potentially affect the compound’s solubility and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring with methoxy groups at the 3rd and 4th positions, a benzyl group, and a 3-methylbenzamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the methoxy groups and the benzamide group .

Scientific Research Applications

Flavoring Group Evaluation

The compound is considered in the Flavoring Group Evaluation 94, Revision 2 (FGE.94Rev2), which evaluates aliphatic amines and amides. This suggests its potential use in the food industry as a flavoring agent .

Chemical Research

The compound is available for purchase from chemical suppliers like Sigma-Aldrich, indicating its use in chemical research and experimentation .

Protective Group for Thiol Moiety

The 3,4-dimethoxybenzyl group, which is part of the structure of “N-(3,4-dimethoxybenzyl)-3-methylbenzamide”, can act as a protective group for the thiol moiety. This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .

Corrosion Inhibition

A similar compound, N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide (DMHB), has been studied for its corrosion inhibition behaviour on mild steel in acidic media. This suggests potential applications of “N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide” in corrosion inhibition .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a pharmaceutical, for example, future research could involve more detailed studies of its mechanism of action and clinical trials .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-5-4-6-14(9-12)17(19)18-11-13-7-8-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEFXQHDKVDCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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